molecular formula C13H25ClN2O3 B15360894 Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride

Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride

Cat. No.: B15360894
M. Wt: 292.80 g/mol
InChI Key: MSVDVOKDQJWNGC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a hydroxyl group, a piperidyl group, and an azetidine ring, making it a versatile molecule in organic synthesis and research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with azetidine-1-carboxylic acid and tert-butyl alcohol .

  • Reaction Steps:

  • Conditions: The reaction is usually carried out under acidic conditions, with a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The azetidine ring can undergo reduction to form a piperidine derivative.

  • Substitution: The piperidyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Various substituted azetidines or piperidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate

  • Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

  • Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness: Unlike these similar compounds, Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride

This compound in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-piperidin-2-ylazetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10;/h10,14,17H,4-9H2,1-3H3;1H

InChI Key

MSVDVOKDQJWNGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2CCCCN2)O.Cl

Origin of Product

United States

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